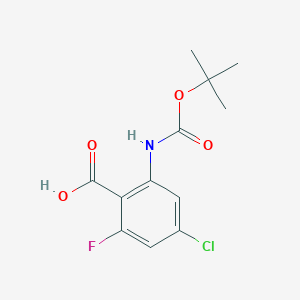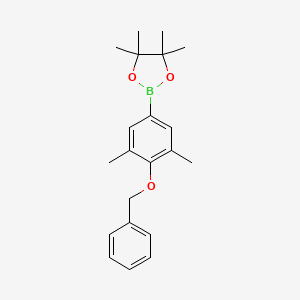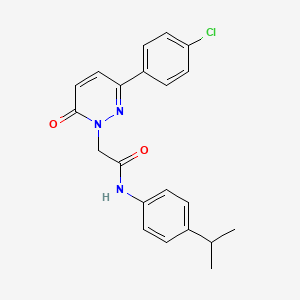
2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with tert-butoxycarbonyl (Boc) protected amino group, chlorine, and fluorine atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, have been found to interact with receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
The tert-butyloxycarbonyl (boc) group is known to protect the amino group in peptide synthesis . This protection allows for selective reactions to occur on other parts of the molecule without affecting the amino group . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
It’s worth noting that boc-protected amino acids are commonly used in peptide synthesis . Peptides play key roles in various biological processes, including acting as hormones, neurotransmitters, and growth factors .
Pharmacokinetics
The boc group is known to enhance the lipophilicity of compounds, which could potentially influence their absorption and distribution .
Result of Action
The removal of the boc group under acidic conditions can reveal an amino group, which can participate in further reactions . This can lead to the synthesis of complex peptides, which can have various biological effects depending on their structure .
Action Environment
The action of 2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions may vary, but common methods include:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran at 40°C.
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and tetrahydrofuran at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoic acid core can participate in nucleophilic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection Reactions: Reagents such as trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol are used for deprotection.
Major Products Formed
Substitution Reactions: The major products are typically substituted benzoic acid derivatives.
Deprotection Reactions: The major product is the free amine, along with by-products such as carbon dioxide and tert-butyl alcohol.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid can be compared with other Boc-protected amino acids and benzoic acid derivatives:
Properties
IUPAC Name |
4-chloro-2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-8-5-6(13)4-7(14)9(8)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRXOMQSEWZGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2523019.png)
![METHYL 4-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2523020.png)
![2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2523024.png)

![3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2523028.png)
![3-methyl-7-{2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523029.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime](/img/structure/B2523033.png)

![2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride](/img/structure/B2523036.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2523038.png)
![(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2523039.png)

